PPS Silent Surfactant
Description
PPS Silent Surfactant is a zwitterionic, acid-labile detergent designed for mass spectrometry (MS)-compatible workflows, particularly in proteomics. It enhances the solubilization of hydrophobic proteins, such as membrane proteins, and improves enzymatic digestion efficiency. Key features include:
- Acid-labile degradation: Degrades into non-interfering byproducts under acidic conditions (250 mM HCl), eliminating the need for physical removal prior to MS analysis .
- Storage requirements: Hygroscopic and stable at -20°C; reconstituted in 50 mM ammonium bicarbonate (pH 7.8) for optimal performance .
- Applications: Widely used in tissue proteomics, membrane protein studies, and sequential extraction protocols due to its ability to solubilize low-abundance, hydrophobic proteins .
Properties
Molecular Formula |
C22H39NO5S |
|---|---|
Molecular Weight |
429.62 |
IUPAC Name |
3-(4-(1,1-bis(hexyloxy)ethyl)pyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C22H39NO5S/c1-4-6-8-10-18-27-22(3,28-19-11-9-7-5-2)21-13-16-23(17-14-21)15-12-20-29(24,25)26/h13-14,16-17H,4-12,15,18-20H2,1-3H3 |
InChI Key |
OIPZBMJVUBIGPQ-UHFFFAOYSA-N |
SMILES |
CC(OCCCCCC)(OCCCCCC)C1=CC=[N+](CCCS([O-])(=O)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PPS Silent Surfactant; PPS |
Origin of Product |
United States |
Comparison with Similar Compounds
MS Compatibility and Degradation Profiles
Solubilization Efficiency and Pellet Formation
- This compound : Achieves >0.1 optical density (OD) solubility but forms cloudy solutions with medium pellets, indicating partial protein aggregation .
- RapiGest SF : Clear solutions with small pellets (OD 0.064–0.089), ideal for workflows requiring minimal particulate interference .
- Progenta AALS II : Clear solutions with small pellets, suggesting superior solubilization for some applications compared to PPS .
- MaSDeS : Demonstrates SDS-like solubilization efficiency, enriching membrane proteins by 30% compared to PPS in tissue proteomics .
Performance in Proteomic Studies
- Membrane Protein Enrichment : PPS identified 42% more outer membrane proteins in Salmonella Typhimurium compared to methods without surfactants .
- Thermostability : MaSDeS retains activity at high temperatures (e.g., 80°C), unlike PPS, which is sensitive to prolonged heat exposure .
Key Research Findings
Comparative Multiphasic Study (2014) :
- PPS and RapiGest showed comparable digestion efficiencies (>0.1 OD), but RapiGest produced clearer lysates. PPS outperformed cationic surfactants (CALS I/II), which formed large aggregates .
MaSDeS Development (2024) :
- MaSDeS identified 1,800 proteins in swine heart tissue, surpassing PPS (1,200 proteins) and RapiGest (1,000 proteins), with a 2.5-fold increase in membrane protein detection .
Tissue Proteomics Optimization (2021) :
- PPS and RapiGest are preferred over SDS for MS compatibility, but SDS remains superior for total protein extraction .
Q & A
Q. What are the optimal storage and handling protocols for PPS Silent Surfactant to ensure stability during protein extraction workflows?
this compound degrades upon exposure to air and hydrolyzes in aqueous solutions. To maintain stability, unopened vials should be stored at ≤-20°C in the dark. After opening, reconstitute the surfactant in pH 7–8 buffer (e.g., 50 mM ammonium bicarbonate) and store at 4°C for ≤7 days. Avoid resealing opened vials to minimize hydrolysis .
Q. How does this compound enhance protein solubilization and enzymatic digestion compared to traditional surfactants?
PPS improves hydrophobic protein extraction by disrupting lipid-protein interactions without interfering with downstream mass spectrometry (MS) analysis. Unlike SDS, PPS does not require complete removal before MS, as it is MS-compatible. For digestion, protocols recommend using 0.1–0.2% (w/v) PPS in ammonium bicarbonate buffer with DTT/IAA for reduction/alkylation, followed by trypsin digestion .
Q. What buffer conditions and concentrations are recommended for this compound in protein extraction workflows?
The standard buffer is 50 mM ammonium bicarbonate (pH 7–8) with 0.1–0.2% (w/v) PPS. Higher concentrations (e.g., 0.5%) can be used for highly hydrophobic proteins but may require optimization to avoid interference in downstream steps. Organic solvent compatibility should be tested case-by-case due to limited solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in protein recovery data when using this compound compared to alternative surfactants (e.g., SDS or CHAPS)?
Contradictions in protein yield may arise from differences in surfactant-protein binding efficiency or incomplete solubilization. To address this:
Q. What experimental strategies mitigate PPS-induced suppression of ionization efficiency in mass spectrometry?
While PPS is MS-compatible, high concentrations (>0.2%) may suppress ionization. To optimize:
Q. How can this compound be integrated into workflows for isolating exosomal proteins via lectin affinity chromatography?
In exosome studies, PPS (0.1% in HEPES buffer) enhances glycoprotein solubilization during sonication. Post-solubilization, apply samples to lectin columns (e.g., DSA-agarose) and elute with chitin hydrolysis buffer containing PPS. Validate purity using EMV markers (e.g., CD63) and MS-based glycomic profiling .
Q. What statistical approaches are recommended for analyzing surfactant-dependent variability in proteomic datasets?
- Use ANOVA to compare protein abundance across surfactant conditions.
- Apply false discovery rate (FDR) correction for multiple comparisons.
- Include technical replicates to distinguish surfactant effects from instrument variability. Tools like MaxQuant or Proteome Discoverer can automate this analysis .
Methodological Guidelines
- Experimental Design : Follow a PICOT framework (Population: protein type; Intervention: PPS concentration; Comparison: alternative surfactants; Outcome: recovery efficiency; Time: lysis duration) to structure hypothesis-driven studies .
- Data Reporting : Include raw MS spectra, centrifugation parameters, and buffer compositions in supplementary materials. Use tables to compare protein yields across surfactants, with units in metric system .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
